molecular formula C11H14O2 B1270133 5-tert-Butylsalicylaldehyde CAS No. 2725-53-3

5-tert-Butylsalicylaldehyde

Cat. No. B1270133
CAS RN: 2725-53-3
M. Wt: 178.23 g/mol
InChI Key: ZVCQQLGWGRTXGC-UHFFFAOYSA-N
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Patent
US05653914

Procedure details

To an ice-cold stirred mixture of o-anisaldehyde (50 ml, 326 mmol) and tert-butylchloride (80 ml, 735 mmol) was added aluminum chloride (40 g, 300 mmol). The reaction mixture became thick. Dry dichloromethane (100 ml) and aluminum chloride (60 g, 450 mmol) were added carefully with cooling. Once the reaction became less vigorous the reaction mixture was stirred at room temperature for 2.25 h. Ice (50 g) and subsequently ice-cold water (100 ml) were added carefully and the mixture was left to stir for 20 min. water (250 ml) and ether (550 ml) were added. The aqueous layer was removed and the organic layer was washed with water (3×250 ml), dried over anhydrous sodium sulfate, filtered and concentrated in vacuo. The residue was purified by distillation under reduced pressure and the fraction (b.p. 80°-86° C., 0.55-0.65 mm Hg) collected to yield (6) as a colourless oil (23.4 g, 40%). Preparation of 2-methoxy-5-tert-butylbenzaldehyde (5) To a solution of (6) (5.01 g, 28.1 mmol) in dry DMF (25 ml) was added a solution of tetra-n-butylammonium hydroxide in methanol (1.0M, 28.5 ml, 28.5 mmol). Methyl iodide (25 ml, 399 mmol) was added and the solution was stirred ac reflux for 1.5 h and then allowed to cool. Ether (250 ml) and water (250 ml) were added. The aqueous layer was removed and the organic layer was washed with water (3×250 ml), brine (250 ml), dried over anhydrous sodium sulfate, filtered and concentrated in vacuo. The residue was purified by column chromatography over silica (dichloromethane/petroleum ether [60/80]; 4:1) to yield a colourless oil of (5) (4.36 g, 81%); δH (CDCl3) 1.29 (9 H, s, tert-butyl), 3.88 (3 H, s, OCH3), 6.95 (1 H, d, J=8.8 Hz, H3), 7.56 (1 H, dd, J=8.8, 2,7 Hz, H4), 7.83 (1 H, d, J=2.7 Hz, H6), and 10.44 (1 H, s, CHO).
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
550 mL
Type
solvent
Reaction Step Two
Name
Quantity
250 mL
Type
solvent
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three
Quantity
80 mL
Type
reactant
Reaction Step Three
Quantity
40 g
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
reactant
Reaction Step Five
Quantity
60 g
Type
reactant
Reaction Step Five
[Compound]
Name
Ice
Quantity
50 g
Type
reactant
Reaction Step Six
[Compound]
Name
ice
Quantity
100 mL
Type
reactant
Reaction Step Six
Name
Yield
40%

Identifiers

REACTION_CXSMILES
[CH:1](=[O:10])[C:2]1[C:3]([O:8]C)=[CH:4][CH:5]=[CH:6][CH:7]=1.[C:11](Cl)([CH3:14])([CH3:13])[CH3:12].[Cl-].[Al+3].[Cl-].[Cl-].ClCCl>CCOCC.O>[OH:8][C:3]1[CH:4]=[CH:5][C:6]([C:11]([CH3:14])([CH3:13])[CH3:12])=[CH:7][C:2]=1[CH:1]=[O:10] |f:2.3.4.5|

Inputs

Step One
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
550 mL
Type
solvent
Smiles
CCOCC
Name
Quantity
250 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
50 mL
Type
reactant
Smiles
C(C=1C(=CC=CC1)OC)=O
Name
Quantity
80 mL
Type
reactant
Smiles
C(C)(C)(C)Cl
Step Four
Name
Quantity
40 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Step Five
Name
Quantity
100 mL
Type
reactant
Smiles
ClCCl
Name
Quantity
60 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Step Six
Name
Ice
Quantity
50 g
Type
reactant
Smiles
Name
ice
Quantity
100 mL
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 2.25 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
with cooling
WAIT
Type
WAIT
Details
the mixture was left
ADDITION
Type
ADDITION
Details
were added
CUSTOM
Type
CUSTOM
Details
The aqueous layer was removed
WASH
Type
WASH
Details
the organic layer was washed with water (3×250 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
DISTILLATION
Type
DISTILLATION
Details
The residue was purified by distillation under reduced pressure
CUSTOM
Type
CUSTOM
Details
the fraction (b.p. 80°-86° C., 0.55-0.65 mm Hg) collected

Outcomes

Product
Details
Reaction Time
2.25 h
Name
Type
product
Smiles
OC1=C(C=O)C=C(C=C1)C(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 23.4 g
YIELD: PERCENTYIELD 40%
YIELD: CALCULATEDPERCENTYIELD 40.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.